molecular formula C21H22ClFN2O2 B2789236 2-chloro-6-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941911-46-2

2-chloro-6-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2789236
CAS RN: 941911-46-2
M. Wt: 388.87
InChI Key: IMEMTVYXATWALH-UHFFFAOYSA-N
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Description

CF33 is a small-molecule antagonist of the chemokine receptor CXCR4. This receptor plays a critical role in cancer cell migration and metastasis. The molecular formula of CF33 is C21H22ClFN2O2 and it has a molecular weight of 388.87.


Synthesis Analysis

The synthesis of compounds similar to CF33 often involves the use of quinolines, which are nitrogen-containing bicyclic compounds . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems is a common approach .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and depend on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O2/c1-13(2)10-11-25-18-8-7-15(12-14(18)6-9-19(25)26)24-21(27)20-16(22)4-3-5-17(20)23/h3-5,7-8,12-13H,6,9-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEMTVYXATWALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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